CDK9 Selectivity Window: >600-Fold Discrimination Against CDK1, CDK2, CDK4, CDK7, and CDK8
Cdk-IN-2 (designated iCDK9 or CDK9-IN-2) demonstrates >600-fold selectivity for CDK9-CycT1 over CDK1-CycB, CDK2-CycA, CDK4-CycD1, CDK7-CycH-MAT1, and CDK8-CycC in kinase panel profiling . This selectivity margin is substantially larger than that observed with pan-CDK inhibitors such as Dinaciclib (CDK9 IC50 4 nM; CDK2 IC50 1 nM; CDK5 IC50 1 nM; CDK1 IC50 3 nM) and multi-CDK inhibitor AT7519 (CDK9 IC50 <10 nM; CDK1 IC50 210 nM; CDK2 IC50 47 nM) , enabling more confident attribution of biological effects to CDK9 inhibition rather than off-target CDK1/2/4/7/8 activity.
| Evidence Dimension | Kinase selectivity (fold-discrimination over non-target CDKs) |
|---|---|
| Target Compound Data | >600-fold selective for CDK9-CycT1 over CDK1, CDK2, CDK4, CDK7, CDK8 |
| Comparator Or Baseline | Dinaciclib: CDK9 (4 nM) vs CDK2 (1 nM) ≈ 4-fold; AT7519: CDK9 (<10 nM) vs CDK2 (47 nM) ≈ 5-fold |
| Quantified Difference | Cdk-IN-2 exhibits >100-fold greater selectivity margin than comparators |
| Conditions | Biochemical kinase inhibition assays; recombinant CDK-cyclin complexes |
Why This Matters
Higher selectivity margin reduces off-target pharmacological confounding, enabling cleaner interpretation of CDK9-specific transcriptional inhibition in cellular and in vivo studies.
